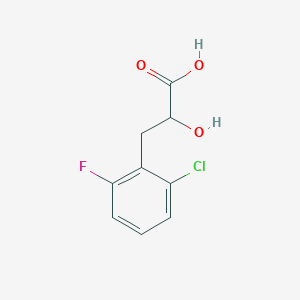

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid

Übersicht

Beschreibung

The closest compounds I found are 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid . These compounds contain a phenyl ring with chlorine and fluorine substituents, similar to the compound you asked about.

Molecular Structure Analysis

The molecular structures of 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid are available in the references. These structures might give you an idea of what the structure of your compound could look like.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid are available in the references. These properties might give you an idea of what the properties of your compound could be.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

Research has explored the synthesis and characterization of various derivatives involving 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid. For instance, a series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole derivatives were synthesized from 3-chloro-2-fluoro benzoic acid, showing significant anti-convulsant and anti-inflammatory activities. These derivatives were also examined through molecular docking studies for their inhibitory activity against cyclooxygenase-2 and voltage-gated sodium channels, suggesting potential pharmaceutical applications (Bhat et al., 2016).

Bio-production of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid (3-HP), a valuable platform chemical, can be produced from various renewable resources. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods for 3-HP, utilizing microbes with natural biosynthetic pathways or introducing these pathways into cell factories like Escherichia coli and Saccharomyces cerevisiae. This highlights the potential of using derivatives of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid in the industrial production of chemicals and bioplastics (Jers et al., 2019).

Development of Antibacterial Agents

The compound's derivatives have been investigated for their antibacterial properties, especially against anaerobic bacteria. A novel, nonmutagenic antibacterial agent, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, designed to act as a pro-drug, shows specific activity against anaerobic bacteria. This emphasizes the therapeutic potential of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid derivatives in treating infections caused by anaerobic bacteria (Dickens et al., 1991).

Fluorescence Probes and Singlet Oxygen Detection

Derivatives of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid have been utilized in the design of fluorescence probes for biological applications. A study focused on developing a maximum fluorescence probe for singlet oxygen, leveraging fluorescein derivatives to create sensitive detection tools for biological systems. This indicates the compound's role in advancing research tools for biochemistry and cell biology (Tanaka et al., 2001).

Green Chemistry and Eco-sustainable Processes

The research also touches on the significance of 3-Hydroxypropionic acid (3-HP) in green chemistry, underscoring efforts to develop eco-sustainable processes for its production. This reflects the broader applicability of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid derivatives in creating environmentally friendly chemical manufacturing processes (Pina et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHYXRNPRMLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |

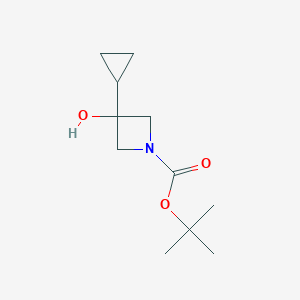

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)

![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)